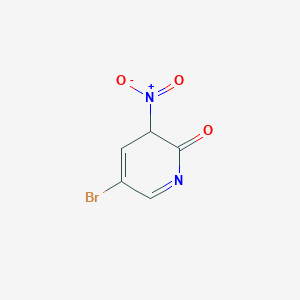
5-bromo-3-nitro-3H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-nitro-3H-pyridin-2-one is a heterocyclic compound with the molecular formula C5H3BrN2O3 It is characterized by the presence of a bromine atom at the 5-position and a nitro group at the 3-position on a pyridin-2-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-nitro-3H-pyridin-2-one typically involves the bromination and nitration of pyridin-2-one derivatives. One common method includes the bromination of 3-nitropyridin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-nitro-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (base or acid catalysts).
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, solvents (methanol, ethanol).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Major Products Formed
Substitution: Formation of substituted pyridin-2-one derivatives.
Reduction: Formation of 5-bromo-3-amino-3H-pyridin-2-one.
Oxidation: Formation of various oxidized pyridin-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-nitro-3H-pyridin-2-one is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and as a potential lead compound for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-bromo-3-nitro-3H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The bromine atom may also contribute to the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-hydroxy-3-nitropyridine
- 5-Bromo-3-fluoropyridine-2-carbonitrile
- 2-Hydroxy-5-nitropyridine
- 5-Bromo-7-azaindole
Uniqueness
5-Bromo-3-nitro-3H-pyridin-2-one is unique due to the specific positioning of the bromine and nitro groups on the pyridin-2-one ring, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C5H3BrN2O3 |
|---|---|
Molekulargewicht |
218.99 g/mol |
IUPAC-Name |
5-bromo-3-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3BrN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2,4H |
InChI-Schlüssel |
PYNQLEYNLJNLMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=O)C1[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


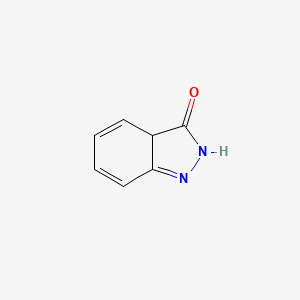
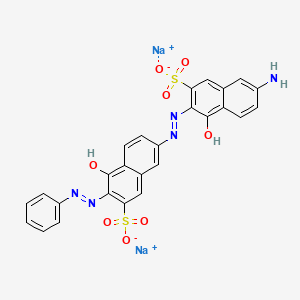
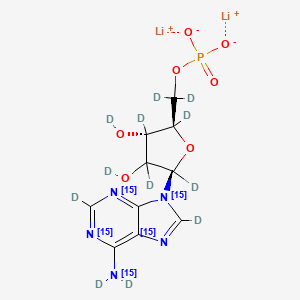
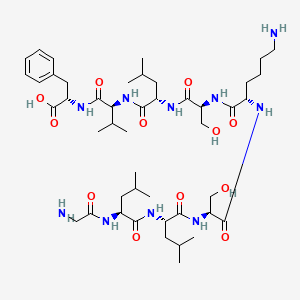
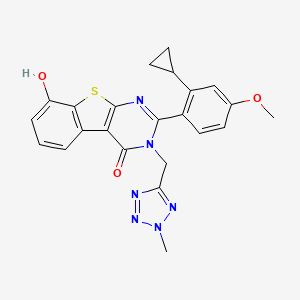
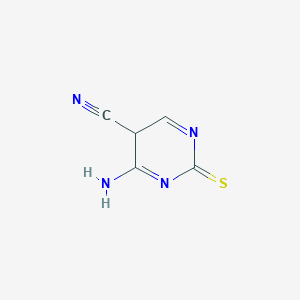
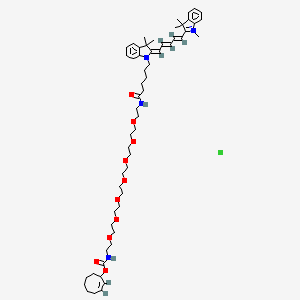
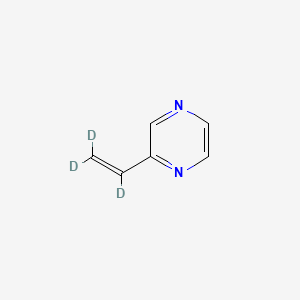
![3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12363562.png)

![4,4,4-trifluoro-N-[(2S)-1-[[(6S)-9-methoxy-3,3-dimethyl-5-oxo-2,6-dihydro-1H-pyrrolo[1,2-a][1]benzazepin-6-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B12363570.png)
![1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12363581.png)

![tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B12363589.png)
